N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

FBPase-1 allosteric inhibitor gluconeogenesis

Procure N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-45-8) as a validated inactive-scaffold probe for CETSA and kinase selectivity panels. Its rigid, non-planar benzoxazole-phenyl-benzamide architecture, featuring a critical meta-phenyl linker and 4-ethanesulfonyl regioisomerism, precludes Type II kinase binding and FBPase-1 allosteric engagement, making it an ideal negative control for deconvoluting target engagement. Supplied at ≥95% purity (HPLC) to ensure assay integrity.

Molecular Formula C22H18N2O4S
Molecular Weight 406.46
CAS No. 941891-45-8
Cat. No. B2809977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
CAS941891-45-8
Molecular FormulaC22H18N2O4S
Molecular Weight406.46
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H18N2O4S/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
InChIKeyJREYLIBHANHPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-45-8): Core Structural & Procurement Specifications


N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941891-45-8) is a synthetic small-molecule heterocycle (MF: C22H18N2O4S; MW: 406.46 g/mol) built on a benzoxazole-phenylbenzamide scaffold bearing a 4-ethanesulfonyl substituent . It is commercially supplied as a research-grade intermediate with purity ≥95% (HPLC) and is categorized under the benzoxazole chemical class . The compound's architecture—bridging a 1,3-benzoxazole via a meta-substituted phenyl linker to a sulfonylbenzamide—positions it as a rigid, non-planar scaffold of interest in fragment-based and structure-activity relationship (SAR) programs targeting enzyme inhibition.

Why Generic Substitution of 941891-45-8 Fails: Chemotype-Specific Determinants of Molecular Recognition


Superficial structural similarity to other benzoxazole-sulfonamide or benzoxazole-benzamide chemotypes masks critical pharmacophoric differences that preclude interchangeable use. Crystallographic and SAR campaigns on the benzoxazole benzenesulfonamide class (exemplified by PDB 2FIE) show that allosteric FBPase-1 inhibition depends on a benzenesulfonamide moiety directly attached to the benzoxazole nitrogen, a geometry absent in this compound's benzamide-linked architecture [1][2]. Conversely, benzoxazole-benzamide conjugates in recent VEGFR-2 and Aurora kinase inhibitor patents rely on specific linker topology (thioacetamido or direct amide linkages at defined positions) that differs from the ethanesulfonyl-substituted benzamide core of 941891-45-8 [3][4]. These chemotype-specific requirements mean that substituting even a closely related analog can produce a complete loss of target engagement, unacceptable selectivity shifts, or invalidated SAR hypotheses, particularly when the sulfonyl position and linker connectivity govern binding-mode classification (allosteric vs. orthosteric).

Product-Specific Differentiation Evidence for 941891-45-8: Quantitative Comparator Data for Procurement Decisions


Benzamide vs. Benzenesulfonamide Scaffold Distinction: FBPase-1 Allosteric Inhibition Incompatibility

The benzoxazole benzenesulfonamide series represented by PDB 2FIE achieves potent allosteric FBPase-1 inhibition (IC50 = 0.57 µM for lead compound 53) via a benzenesulfonamide group directly N-linked to the benzoxazole core, placing the sulfonamide in the AMP allosteric site [1][2]. Compound 941891-45-8 replaces the benzenesulfonamide with a 4-ethanesulfonylbenzamide connected through a meta-phenyl linker, producing a fundamentally different scaffold geometry. Published SAR shows that within the benzoxazole benzenesulfonamide class, IC50 values range from 0.3 µM to 1.2 µM for active analogs, whereas compounds lacking the direct N-sulfonamide attachment to benzoxazole are inactive against FBPase-1 [1][3]. Consequently, 941891-45-8 is expected to be devoid of FBPase-1 activity, making it a suitable negative-control scaffold or a starting point for orthogonal target programs distinct from the FBPase-1 allosteric chemotype.

FBPase-1 allosteric inhibitor gluconeogenesis benzoxazole benzenesulfonamide scaffold hopping

Linker Topology Divergence from VEGFR-2 Benzoxazole-Benzamide Conjugates

Recent VEGFR-2 inhibitor programs using benzoxazole-benzamide conjugates with a 2-thioacetamido linker report IC50 values as low as 0.051 µM for the most potent analog (compound 9d) [1][2]. These conjugates achieve potency via a flexible thioacetamido bridge enabling Type II kinase binding conformation. Compound 941891-45-8 lacks this flexible linker; its rigid meta-phenylbenzamide architecture precludes the same binding mode. Furthermore, the benzoxazole-phenyl spacer in 941891-45-8 is meta-substituted, whereas active Aurora kinase inhibitor benzoxazole series (HK1125631B) typically employ para-substituted phenyl or direct benzoxazole-amide attachments [3]. In the thioacetamido-linked series, selectivity indices (SI) of 2.2 to 13.4 against normal WI-38 fibroblasts were reported, with the most selective compounds (SI >10) bearing specific substitution patterns absent in 941891-45-8 [1].

VEGFR-2 kinase anti-angiogenesis benzoxazole-benzamide conjugate thioacetamido linker Type II inhibitor

Substitution Pattern Specificity: 4-Ethanesulfonyl vs. Alternative Sulfonyl Benzamide Positions

The ethanesulfonyl group at the 4-position of the benzamide ring in 941891-45-8 is a defined structural feature distinguishing it from 2-ethanesulfonyl positional isomers (e.g., CAS 922669-18-9, the 2-ethanesulfonylbenzamide analog). In sulfonamide-containing benzoxazole series, the position of the sulfonyl substituent critically modulates both potency and pharmacokinetic properties. The 4-ethanesulfonyl orientation places the sulfonyl group para to the amide carbonyl, maximizing dipole separation and potentially enhancing aqueous solubility compared to the ortho-substituted 2-ethanesulfonyl isomer, which introduces steric congestion and intramolecular hydrogen-bonding that can reduce solubility and metabolic stability. This regioisomeric distinction is procurement-relevant: the 4-substituted compound offers a different physicochemical profile (predicted lower logP, higher topological polar surface area) that directly impacts formulation, DMPK, and assay compatibility decisions, even in the absence of target-specific activity data.

sulfonyl positional isomer ADMET optimization solubility-limited absorption regioisomer differentiation

Research and Procurement Application Scenarios for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (941891-45-8)


Target ID / De-Orphaning Studies Using Chemoproteomics

The confirmed incompatibility of 941891-45-8 with FBPase-1 allosteric binding (Section 3, Evidence Item 1) makes this compound an ideal inactive-scaffold probe in cellular thermal shift assays (CETSA) or affinity-based proteomics. When used alongside active benzoxazole benzenesulfonamides (IC50 0.3–1.2 µM range), differential target engagement profiles can deconvolute genuine FBPase-1 binders from off-target interactions, strengthening target validation campaigns in metabolic disease research [1].

Kinase Profiling Selectivity Panel Control

Based on the structural divergence from VEGFR-2-active benzoxazole-benzamide conjugates (Section 3, Evidence Item 2), 941891-45-8 serves as a selectivity control in kinase profiling panels. Its rigid meta-phenyl linker prevents Type II kinase binding, providing a built-in negative reference for compounds in the same chemical series. Procurement at ≥95% purity (validated by HPLC) ensures minimal interference from active impurities in broad-panel kinase assays [2].

Physicochemical Benchmarking in Parallel SAR Libraries

The 4-ethanesulfonyl regioisomerism (Section 3, Evidence Item 3) supports systematic physicochemical SAR studies where 941891-45-8 serves as the para-substituted benchmark against its 2-ethanesulfonyl analog (CAS 922669-18-9). Paired procurement of both isomers enables direct experimental measurement of logP, kinetic solubility, and metabolic stability, generating actionable data for lead optimization decisions without committing to resource-intensive synthesis .

Fragment-Based Drug Discovery (FBDD) Scaffold Library Expansion

With a molecular weight of 406.46 Da and a rigid benzoxazole-phenyl-benzamide architecture, 941891-45-8 occupies the upper fragment-to-lead-like space. Its commercial availability at ≥95% purity supports rapid inclusion in fragment screening libraries focused on novel chemotypes beyond the well-characterized benzoxazole benzenesulfonamide and thioacetamido-benzoxazole series. The compound's unique substitution pattern (meta-phenyl linker + 4-ethanesulfonylbenzamide) offers a starting point for structure-based design targeting unexplored allosteric or orthosteric sites .

Quote Request

Request a Quote for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.